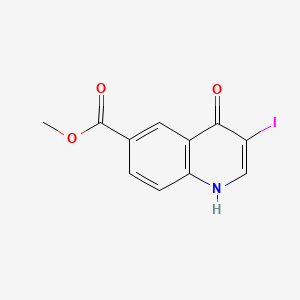

Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate

Descripción general

Descripción

Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate is a synthetic organic compound belonging to the quinolone family Quinolones are known for their broad-spectrum antibacterial properties and are widely used in medicinal chemistry

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate typically involves the iodination of a quinoline derivative. One common method includes the reaction of 3-amino-4-oxo-1,4-dihydroquinoline-6-carboxylate with iodine in the presence of an oxidizing agent such as hydrogen peroxide. The reaction is carried out in an organic solvent like acetic acid under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis starting from readily available precursors. The process includes:

- Formation of the quinoline core.

- Introduction of the carboxylate group.

- Iodination at the 3-position.

- Methylation of the carboxylate group.

Types of Reactions:

Substitution Reactions: The iodine atom at the 3-position can be substituted with various nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The quinoline core can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions:

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products:

- Substituted quinolines.

- Oxidized or reduced quinoline derivatives.

- Coupled products with various aryl or alkyl groups.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Antimicrobial Properties

Research indicates that methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate exhibits significant antimicrobial activity. Its structural characteristics suggest that it may serve as a lead compound in drug discovery aimed at treating infections. Compounds in the quinoline family are known to possess broad-spectrum antimicrobial properties, making this compound a candidate for further exploration in this area.

Anticancer Activity

The potential anticancer properties of this compound are particularly noteworthy. Studies have shown that similar quinoline derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The presence of the iodo group may enhance the compound's lipophilicity and membrane permeability, potentially leading to improved efficacy against various cancer types.

Mechanism of Action Studies

Understanding the mechanism of action of this compound is crucial for optimizing its therapeutic applications. Interaction studies have focused on its binding affinity with biological targets such as enzymes and receptors involved in disease pathways. Techniques such as molecular docking and kinetic assays are employed to elucidate these interactions, providing insights into how this compound can be effectively utilized in treatment protocols.

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

These synthetic pathways are critical for producing the compound with high purity and yield, which is essential for subsequent biological testing.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound and its analogs:

Case Study 1: Antimicrobial Efficacy

In a study evaluating various quinoline derivatives, this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values indicated its potential as an effective antimicrobial agent .

Case Study 2: Anticancer Activity

Another research effort focused on the anticancer effects of this compound against human cancer cell lines. Results demonstrated significant inhibition of cell proliferation and induction of apoptosis, suggesting that this compound could be further developed into an anticancer therapeutic.

Mecanismo De Acción

The mechanism of action of Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate involves its interaction with bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and repair. By inhibiting these enzymes, the compound prevents bacterial cell division, leading to cell death.

Comparación Con Compuestos Similares

- Ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

- 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate

- Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-8-carboxylate

Uniqueness: Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the iodine atom at the 3-position and the carboxylate group at the 6-position makes it a versatile intermediate for further chemical modifications and potential therapeutic applications.

Actividad Biológica

Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate is a synthetic compound belonging to the quinoline family, notable for its diverse biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparisons with related compounds.

Molecular Formula: C₁₁H₈INO₃

Molecular Weight: 299.09 g/mol

The synthesis typically involves the iodination of a quinoline derivative. One common method includes the reaction of 3-amino-4-oxo-1,4-dihydroquinoline-6-carboxylate with iodine in the presence of an oxidizing agent like hydrogen peroxide in an organic solvent such as acetic acid under reflux conditions.

This compound exhibits its biological activity primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication and repair. By inhibiting these enzymes, the compound effectively prevents bacterial cell division, leading to cell death .

Antibacterial Properties

Research has indicated that this compound possesses significant antibacterial activity. In studies comparing various derivatives, it was noted that this compound exhibited potent activity against a range of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of many standard antibiotics, indicating its potential as a therapeutic agent .

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.015 | 0.030 |

| Escherichia coli | 0.030 | 0.060 |

| Bacillus cereus | 0.008 | 0.015 |

Antiviral Activity

In addition to antibacterial properties, this compound has been investigated for its antiviral potential. Preliminary studies suggest that it may inhibit viral replication by interfering with specific viral enzymes or cellular pathways critical for viral life cycles.

Anticancer Activity

Recent research has also explored the anticancer properties of this compound. It has been shown to inhibit the growth of various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest . For instance, derivatives of quinolines have been linked to the inhibition of Axl kinase, a target in cancer therapy, with promising results in preclinical models .

Case Studies

- Study on Antimicrobial Activity : A study conducted on several quinoline derivatives revealed that this compound demonstrated superior antimicrobial activity compared to other tested compounds, particularly against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) .

- Anticancer Evaluation : In vitro studies showed that this compound could effectively reduce the viability of breast cancer cells (MDA-MB-231) at low concentrations, suggesting its potential utility in cancer treatment protocols .

Propiedades

IUPAC Name |

methyl 3-iodo-4-oxo-1H-quinoline-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8INO3/c1-16-11(15)6-2-3-9-7(4-6)10(14)8(12)5-13-9/h2-5H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDCRBGNWZQSRRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)NC=C(C2=O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30737635 | |

| Record name | Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30737635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1264209-73-5 | |

| Record name | Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30737635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.